molecular formula C17H17N3NaO6S2 B1668397 Cephapirin sodium CAS No. 24356-60-3

Cephapirin sodium

Cat. No.: B1668397
CAS No.: 24356-60-3
M. Wt: 446.5 g/mol
InChI Key: FKAFVHOJYJGQLK-OALZAMAHSA-N
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Description

Cephapirin Sodium is a first-generation cephalosporin antibiotic that is effective against a wide range of gram-positive and gram-negative bacteria. It is commonly used in veterinary medicine and was previously used in human medicine under the trade name Cefadyl. This compound is known for its resistance to beta-lactamases, making it effective against staphylococci, except for methicillin-resistant strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephapirin Sodium is synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves the reaction of 7-ACA with bromoacetyl chloride to form an amide. This intermediate is then reacted with 4-thiopyridine to displace the halo group, resulting in the formation of Cephapirin .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 7-ACA with bromoacetyl chloride under controlled conditions. The reaction is followed by the displacement of the halo group with 4-thiopyridine. The final product is purified and converted to its sodium salt form for use in injectable formulations .

Chemical Reactions Analysis

Hydrolysis of the β-Lactam Ring

The β-lactam ring in cephapirin sodium is highly susceptible to hydrolysis, particularly under acidic or alkaline conditions. This reaction compromises its antibacterial activity and generates hydrolyzed cephapirin.

Key Findings :

  • Hydrolysis occurs rapidly in aqueous solutions, with degradation accelerated by elevated temperatures or extreme pH levels .

  • Hydrolyzed cephapirin retains the cephalosporin core but lacks the intact β-lactam ring required for bacterial cell wall synthesis inhibition .

Analytical Detection :

  • Ultra-high-performance liquid chromatography (UHPLC) with triple quadrupole mass spectrometry (MS/MS) detects hydrolyzed products at trace levels (limit of detection [LOD]: 0.15 ppb) .

  • Electrospray ionization–ion trap tandem MS (LC-MS/MS) confirms hydrolyzed cephapirin in milk samples, with a detection limit of ~1 ng/mL .

Lactone Formation

Intramolecular cyclization of this compound leads to lactone derivatives, particularly under storage or extraction conditions.

Identified Compounds :

  • Cephapirin lactone : Formed via esterification between the carboxylic acid group and the β-lactam nitrogen .

  • Reduced cephapirin lactone : A novel degradant identified in bovine milk, likely resulting from lactone reduction under reducing conditions .

Stability Implications :

  • Lactone formation reduces antibacterial efficacy and complicates residue detection in biological matrices .

Deacetylation to Desacetylcephapirin

Enzymatic or hydrolytic cleavage of the acetyl group at the C3 position produces desacetylcephapirin, a primary metabolite.

Metabolic Significance :

  • Desacetylcephapirin persists in milk as long as the parent drug, with comparable detection limits (~1 ng/mL) .

  • This metabolite retains partial antibacterial activity but is less potent than this compound .

Analytical Validation :

ParameterThis compoundDesacetylcephapirin
Retention time (min)3.04.4
LOD (ppb)0.1510.152
LOQ (ppb)0.4120.411
Linearity (R²)0.99980.9994

Data from UHPLC-MS/MS validation .

Degradation During Pharmaceutical Manufacturing

Trace residues of this compound in reactor rinse solutions necessitate stringent cleaning protocols to prevent cross-contamination.

Critical Parameters :

  • Chromatographic separation on an XBridge C18 column (100 mm × 4.6 mm, 3.5 µm) with 0.15% formic acid/acetonitrile mobile phases .

  • Mass spectrometry transitions:

    • Cephapirin : m/z 424.0 → 292.0 (quantification), 424.0 → 320.0 (qualification) .

    • Ceftiofur (co-analyte) : m/z 523.8 → 241.1 (quantification), 523.8 → 285.0 (qualification) .

Environmental and Biological Implications

  • Allergenic Potential : Hydrolysis products and lactones may trigger allergic reactions in sensitive individuals, necessitating residue limits ≤0.4 ppb in pharmaceuticals .

  • Antimicrobial Resistance : Degradation products in environmental matrices (e.g., water, soil) could contribute to resistance gene propagation .

Scientific Research Applications

Treatment of Bovine Mastitis

Cephapirin sodium is primarily utilized for the intramammary treatment of mastitis in lactating cows. Mastitis, an inflammation of the mammary gland, is often caused by bacterial infections, predominantly by Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains. The drug is administered through intramammary infusions, typically in a dosage of 200 mg per quarter, with a second treatment given 12 hours later if necessary .

Efficacy Studies :

  • A study demonstrated that this compound showed comparable efficacy to a combination of antimicrobials (tetracycline, neomycin, and bacitracin) for treating nonsevere clinical mastitis. The noninferiority analysis indicated that this compound was effective for pathogen cure and extended clinical cure rates .
  • Another trial compared this compound with ceftiofur hydrochloride, showing noninferiority in bacteriological cure rates for gram-positive cases and clinical cure rates overall .

Other Veterinary Uses

Beyond mastitis treatment, this compound has been explored for its effectiveness against various infections in livestock:

  • It has been used for treating infections such as septicemia and skin infections caused by susceptible strains of bacteria .
  • Its application extends to intrauterine antibiotic infusion for treating chronic endometritis in cows, highlighting its versatility in managing reproductive health issues in cattle .

Safety and Resistance Considerations

While this compound is generally well-tolerated in cattle, concerns about antibiotic resistance necessitate careful management:

  • Adhering to guidelines for appropriate use can help mitigate the development of resistance among mastitis-causing pathogens.
  • The importance of good herd management practices alongside antibiotic treatment is emphasized to prevent reinfection and ensure sustainable use of antibiotics .

Comparative Efficacy Data

StudyTreatment ComparisonOutcomeFindings
This compound vs. Tetracycline + Neomycin + BacitracinPathogen CureNoninferiority demonstrated for pathogen cure and extended clinical cure rates
This compound vs. Ceftiofur HydrochlorideBacteriological CureNoninferior for gram-positive cases; clinical cure rates were similar
This compound (ToDAY)Mastitis TreatmentEffective against penicillin-resistant Staphylococcus aureus

Mechanism of Action

Cephapirin Sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Uniqueness: Cephapirin Sodium is unique due to its high resistance to beta-lactamases and its effectiveness against a wide range of bacteria. Unlike some other cephalosporins, it is specifically formulated for injectable use and has applications in both human and veterinary medicine .

Biological Activity

Cephapirin sodium is a first-generation cephalosporin antibiotic with broad-spectrum antimicrobial activity, primarily used for treating bacterial infections in both humans and animals. This article delves into its biological activity, efficacy, safety, and relevant case studies.

Cephapirin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for cell wall integrity, leading to cell lysis and death. This mechanism is typical of β-lactam antibiotics, making cephapirin effective against a variety of Gram-positive and some Gram-negative bacteria.

Antimicrobial Spectrum

This compound has demonstrated significant activity against various pathogens. In clinical studies, it showed comparable efficacy to cephalothin against strains of:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Proteus mirabilis
  • Staphylococcus aureus
  • Diplococcus pneumoniae
  • Pseudomonas species

The minimum inhibitory concentrations (MICs) for these organisms were effectively achieved in serum levels during treatment .

Case Studies and Trials

  • Clinical Evaluation in Humans :
    • In a study involving 27 patients with various infections, 25 responded positively to cephapirin therapy. The infections included pneumonia and empyema caused by S. aureus. The only notable side effect was reversible bone marrow depression in one patient .
  • Mastitis Treatment in Cattle :
    • A noninferiority trial compared this compound with ceftiofur hydrochloride for treating clinical mastitis in dairy cows. Cephapirin demonstrated similar clinical cure rates for Gram-positive infections but was less effective against Gram-negative cases compared to ceftiofur .
  • In Vitro Studies :
    • Laboratory evaluations indicated that cephapirin was effective against a range of bacterial strains, with most strains being inhibited by concentrations achievable in serum .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

  • Bone Marrow Suppression : A case of leukopenia and neutropenia was observed, which resolved after discontinuation of the drug.
  • Injection Site Reactions : Pain at the injection site was noted with intramuscular administration, although intravenous administration resulted in less discomfort .

Quantification and Detection Methods

Recent advancements have led to the development of sensitive methods for quantifying cephapirin in biological samples:

ParameterCephapirinCeftiofur
Limit of Detection (LOD)0.15 ppb0.15 ppb
Limit of Quantification (LOQ)0.4 ppb0.41 ppb
Linearity Range0.4 to 1.5 ppb0.4 to 1.5 ppb
Recovery Rate94%96%

This method is crucial for ensuring compliance with regulatory standards regarding antibiotic residues in food products .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Cephapirin Sodium, and how does it differ from other β-lactam antibiotics?

this compound, a first-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), thereby blocking the transpeptidation step in peptidoglycan cross-linking . Unlike penicillins (e.g., Penicillin G), cephalosporins like this compound exhibit enhanced resistance to β-lactamases due to structural modifications in the β-lactam ring and adjacent side chains. This makes them effective against a broader range of Gram-positive and some Gram-negative bacteria compared to earlier β-lactams .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Ultraperformance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, a validated UPLC-MS/MS method achieved a limit of quantification (LOQ) of 4.02 mg/kg in bovine feces and 0.96 mg/L in urine, using matrix-matched calibration curves to mitigate interference . Microbiological assays (e.g., agar gel diffusion with Bacillus subtilis) remain viable for rapid screening but lack the precision of chromatographic methods .

Q. How should this compound be stored to maintain stability in laboratory settings?

As a hygroscopic compound, this compound powder should be stored at –25°C to –15°C for long-term stability (up to 3 years). Solutions prepared in solvents (e.g., saline) require storage at –85°C to –65°C to prevent hydrolysis, with a 2-year shelf life under these conditions .

Advanced Research Questions

Q. How can researchers design a pharmacokinetic (PK) study to assess this compound excretion in animal models?

A robust PK study should:

  • Select appropriate matrices : Serum, urine, and feces for comprehensive excretion profiling .
  • Standardize sampling intervals : Frequent early sampling (e.g., 0–24 hours post-administration) to capture absorption and distribution phases, followed by extended intervals for elimination kinetics .
  • Use validated assays : Prioritize UPLC-MS/MS for sensitivity, and include internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Apply pharmacokinetic modeling : Fit data to multi-compartment models using software like Phoenix WinNonlin to estimate parameters (e.g., half-life, clearance) .

Q. What experimental strategies resolve discrepancies in reported antimicrobial efficacy data for this compound?

Contradictions often arise from methodological variability. To address this:

  • Control assay conditions : Standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and incubation time (18–24 hours) in broth microdilution assays .
  • Cross-validate methods : Compare agar diffusion results with MIC values from broth assays to account for diffusion limitations in solid media .
  • Report strain-specific data : Include ATCC reference strains (e.g., Staphylococcus aureus ATCC 29213) to ensure reproducibility .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

A systematic approach involves:

  • Forced degradation studies : Expose the drug to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 24–72 hours.
  • Monitor degradation products : Use high-resolution LC-MS to identify breakdown compounds (e.g., desacetylcephapirin) and quantify stability-indicating parameters (e.g., ≤10% degradation) .
  • Validate with kinetic modeling : Apply Arrhenius equations to predict shelf life under storage conditions .

Q. Key Considerations for Experimental Design

  • Reproducibility : Adhere to guidelines for reporting methods (e.g., detailed protocols in Beilstein Journal of Organic Chemistry) .
  • Ethical compliance : Use approved animal models (e.g., bovine intramammary infusion studies require IACUC approval) .
  • Data transparency : Archive raw data and calibration curves in supplementary materials, as recommended by Reviews in Analytical Chemistry .

Properties

CAS No.

24356-60-3

Molecular Formula

C17H17N3NaO6S2

Molecular Weight

446.5 g/mol

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/t13-,16-;/m1./s1

InChI Key

FKAFVHOJYJGQLK-OALZAMAHSA-N

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+]

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na]

Appearance

Solid powder

Key on ui other cas no.

24356-60-3

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

21593-23-7 (Parent)

shelf_life

>2 years if stored properly

solubility

SOL IN WATER /CEPHAPIRIN SODIUM/
VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID;  INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/
1.51e-01 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BL P 1322
BL-P 1322
BLP 1322
Brisfirina
Céfaloject
Cefadyl
Cefapirin
Cephapirin
Cephapirin Monosodium Salt
Cephapirin Sodium
Cephapirin, Sodium
Monosodium Salt, Cephapirin
Salt, Cephapirin Monosodium
Sodium Cephapirin

Origin of Product

United States

Retrosynthesis Analysis

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